molecular formula C21H27N3O3 B2702461 N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872860-98-5

N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2702461
CAS No.: 872860-98-5
M. Wt: 369.465
InChI Key: LQSQZILQIPZNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a novel 2-piperidin-1-yl-acetamide compound . It is a heterocyclic compound having nitrogen as a ring hetero atom . It could be used as a therapy for remyelination post brain injury and pulmonary fibrosis . It has been implicated in different biological functions and has been attributed to the uncontrolled proliferation of cancer cells .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of dibromobenzene with N-methylpiperazine in toluene, stirred under a nitrogen atmosphere . The mixture is then treated with 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and tris (dibenzylideneacetone) .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to an indole ring via an acetamide linkage . The indole ring is further substituted with a sec-butyl group and a 2-oxoethyl group .

Scientific Research Applications

Synthesis and Antibacterial Activity

One of the notable applications involves the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. For instance, a study synthesized some acetamide derivatives to assess their antibacterial activity against various bacterial strains, indicating the potential therapeutic applications of such compounds in combating microbial infections (Iqbal et al., 2017).

Enantioselective Synthesis

Compounds like N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide serve as building blocks in the enantioselective synthesis of structurally diverse piperidine-containing natural products. They offer a versatile approach to constructing bioactive compounds, which can be essential for drug discovery and development (Escolano et al., 2006).

Anticancer Research

Another critical area of application is in anticancer research, where such compounds are evaluated for their cytotoxic effects against cancer cell lines. For example, sulfonamide-derived isatins, after molecular hybridization, were studied for their cytotoxicity on hepatocellular carcinoma (HCC) cell lines, highlighting the potential of acetamide derivatives in cancer therapy (Eldeeb et al., 2022).

Enzyme Inhibitory Activities

Compounds of similar structural frameworks have been synthesized and evaluated for their inhibition potential against various enzymes, demonstrating their importance in biochemical research and potential therapeutic applications. For example, N-substituted derivatives of acetamide were assessed for their activity against acetylcholinesterase and butyrylcholinesterase, indicating their relevance in studying and potentially treating diseases like Alzheimer's (Khalid et al., 2014).

Synthesis and Glycosidase Inhibitory Study

Furthermore, the synthesis of polyhydroxylated indolizidines, which are potential glycosidase inhibitors, showcases the application of such compounds in the development of new treatments for diseases related to enzyme dysfunction (Baumann et al., 2008).

Properties

IUPAC Name

N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-15(2)22-21(27)20(26)17-13-24(18-10-6-5-9-16(17)18)14-19(25)23-11-7-4-8-12-23/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSQZILQIPZNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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